4-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Description
4-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a fused heterocyclic compound comprising a pyrazole ring annulated with a pyridine moiety at the [4,3-c] position. The ethynyl substituent at the 4-position introduces unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry and materials science.
Synthetic routes to this class of compounds often involve cyclization strategies. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, has been employed to construct the pyrazolo[4,3-c]pyridine core . Alternatively, iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles has yielded 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, which can undergo further functionalization via Suzuki couplings .
Properties
CAS No. |
1374652-14-8 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
IUPAC Name |
4-ethynyl-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-5-10-11-8(6)3-4-9-7/h1,3-5H,(H,10,11) |
InChI Key |
RPOHRXHWTOTWBQ-UHFFFAOYSA-N |
SMILES |
C#CC1=NC=CC2=C1C=NN2 |
Synonyms |
4-ethynyl-1H-pyrazolo[4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers of Pyrazolopyridines
Pyrazolopyridines exist in five isomeric forms (I–V), differentiated by the annulation positions of the pyrazole and pyridine rings. Key isomers include:
Key Differences :
- Planarity and Rigidity : The [4,3-c] isomer’s planar structure (enhanced by ethynyl groups) improves binding to flat enzymatic pockets, such as PARP-1 .
- Synthetic Accessibility : The [4,3-c] isomer is more efficiently synthesized via ultrasound- or microwave-assisted methods compared to other isomers .
Substituent Variations in Pyrazolo[4,3-c]pyridines
Substituents at the 4-, 6-, and 7-positions significantly influence bioactivity and physicochemical properties:
Key Trends :
- Electron-Withdrawing Groups (e.g., Iodo) : Improve cross-coupling reactivity but may reduce cell permeability due to increased molecular weight.
- Phenol/Methoxy Groups: Enhance both antiproliferative activity and fluorescence, enabling theranostic applications .
Contradictions in Activity :
- NCI Screening : Pyrazolo[4,3-c]pyridines with pyrone hybrids showed weak activity (GI50 > 10 µM), likely due to reduced membrane penetration from bulky substituents .
- Potency in Optimized Derivatives: 2,6-Diphenyl-7-phenol variants achieved low µM GI50 values, highlighting the importance of substituent optimization .
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